Pentachlorobenzonitrile
Overview
Description
Pentachlorobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7Cl5N and its molecular weight is 275.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pentachlorobenzonitrile is a chemical compound that has been used as an ingredient in pesticides
Mode of Action
It’s known that it’s used in pesticides, which suggests it may interact with biological targets to inhibit growth or reproduction of pests . .
Biochemical Pathways
Given its use in pesticides, it’s likely that it affects pathways related to growth and reproduction in pests . .
Result of Action
Given its use in pesticides, it’s likely that it has effects on the growth and reproduction of pests . .
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INICGXSKJYKEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175084 | |
Record name | Pentachlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-85-3 | |
Record name | Pentachlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentachlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentachlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTACHLOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5H4XYT8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal conditions for synthesizing Pentachlorobenzonitrile on a larger scale?
A: Research indicates that for large-scale production of this compound, an improved pesticide fixed bed production line can be utilized []. The optimal conditions identified for this method include a gaseous phase space velocity of 15h-1, a reaction temperature range of 280-320°C, and a material ratio of 8:1. Under these conditions, a yield of 91.60% for benzonitrile and a purity of 96.50% for this compound have been achieved.
Q2: How is this compound used in the synthesis of other valuable compounds?
A: this compound serves as a crucial precursor for synthesizing various polyfluoroaromatic compounds []. One example is the synthesis of 2,3,4,5,6-pentafluorobenzoic acid. This process involves a two-step reaction: First, this compound undergoes a fluorine exchange reaction in sulfolane to yield pentafluorobenzonitrile. Subsequently, hydrolysis of pentafluorobenzonitrile using 50% sulfuric acid produces 2,3,4,5,6-pentafluorobenzoic acid with an overall yield of approximately 45% [].
Q3: Has this compound been detected as a residue in agricultural products?
A: Yes, there have been studies identifying this compound residues in field crops []. While specific details about the crops and levels of residues are not provided in the abstract, this finding highlights the importance of monitoring for this compound residues in agricultural products.
Q4: How does this compound react with nucleophiles?
A: this compound demonstrates reactivity with various nucleophiles, primarily through the displacement of the fluorine atom at the para position (position 4) []. This reactivity stems from the electron-withdrawing nature of the nitrile group and the fluorine atoms, which activate the ring towards nucleophilic attack. For instance, it reacts with ammonia, aniline, and o-phenylenediamine. Furthermore, reactions with nucleophilic anions like chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, and azide ions primarily occur at the para position.
Q5: Can this compound be fully dechlorinated?
A: Yes, this compound can be completely dechlorinated through reaction with an excess of chloride ions []. This reaction leads to the formation of fully chlorinated this compound. This complete halogen exchange showcases the susceptibility of fluorine atoms in this compound to nucleophilic substitution under appropriate reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.